molecular formula C13H13NO4 B11862688 2,4,7-Trimethoxyquinoline-3-carbaldehyde CAS No. 51179-20-5

2,4,7-Trimethoxyquinoline-3-carbaldehyde

Cat. No.: B11862688
CAS No.: 51179-20-5
M. Wt: 247.25 g/mol
InChI Key: ZARVOVGVZBTWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H13NO4. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,7-Trimethoxyquinoline-3-carbaldehyde is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom at the 2-position instead of a methoxy group.

    2,4-Dimethoxyquinoline-3-carbaldehyde: Lacks the methoxy group at the 7-position.

    2,4,7-Trimethoxyquinoline: Lacks the aldehyde group at the 3-position.

Uniqueness: 2,4,7-Trimethoxyquinoline-3-carbaldehyde is unique due to the presence of three methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

51179-20-5

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2,4,7-trimethoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C13H13NO4/c1-16-8-4-5-9-11(6-8)14-13(18-3)10(7-15)12(9)17-2/h4-7H,1-3H3

InChI Key

ZARVOVGVZBTWGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)OC)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.